Dansylamino-pitc

Description

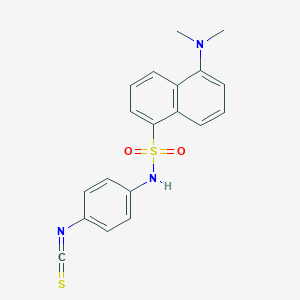

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-(4-isothiocyanatophenyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-22(2)18-7-3-6-17-16(18)5-4-8-19(17)26(23,24)21-15-11-9-14(10-12-15)20-13-25/h3-12,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGXHCHKGRQLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145062 | |

| Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102417-94-7 | |

| Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(Dimethylamino)-1-naphthalenesulfonylamino]phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Dansylamino)phenyl isothiocyanate (Dansylamino-PITC)

Abstract

This technical guide provides a comprehensive overview of 4-(Dansylamino)phenyl isothiocyanate (Dansylamino-PITC), a fluorescent reagent pivotal for high-sensitivity protein and peptide analysis. We will delve into the core principles of its mechanism, detailing its function as a superior alternative to traditional Edman reagents for N-terminal amino acid sequencing. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into its applications, a detailed experimental workflow for its use in protein sequencing, and a critical analysis of its advantages and limitations. The guide synthesizes technical data with practical causality, ensuring a thorough understanding of the reagent's role in modern proteomics and biochemical research.

Introduction: The Need for Sensitive N-Terminal Sequencing

The determination of a protein's primary amino acid sequence is fundamental to understanding its structure, function, and biological role. The Edman degradation, a method developed by Pehr Edman, has been the cornerstone of protein sequencing for decades.[1][2] This stepwise process involves the reaction of phenylisothiocyanate (PITC) with the N-terminal amino acid of a polypeptide, followed by its cleavage and identification.[3][4] While robust, the sensitivity of the standard Edman method, which relies on UV absorbance for detecting the resulting phenylthiohydantoin (PTH) amino acids, can be a limiting factor when working with low-abundance proteins.

To overcome this limitation, more sensitive reagents have been developed. 4-(Dansylamino)phenyl isothiocyanate, also known as DNSAPITC, integrates the specific reactivity of the isothiocyanate group with the potent fluorescence of a dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) moiety.[5][6] This dual functionality allows for the derivatization and subsequent detection of N-terminal amino acids at picomole levels, significantly enhancing the sensitivity of the sequencing process.[5][7] This guide explores the chemical properties, mechanism, and practical application of this compound as a fluorescent coupling reagent for high-sensitivity Edman degradation.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory. This compound is typically supplied as a pale yellow to amber powder and requires specific storage conditions to maintain its reactivity.[5][8]

| Property | Value | Source(s) |

| Synonyms | 4-(Dansylamino)phenyl Isothiocyanate, DNSAPITC | [6] |

| CAS Number | 102417-94-7 | [5][8] |

| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | [5][9] |

| Molecular Weight | 383.48 g/mol | [5][9] |

| Appearance | Pale yellow to amber to dark green powder/crystal | [5][6] |

| Purity | ≥ 98% (by HPLC) | [5][10] |

| Melting Point | 127 - 131 °C | [5] |

| Storage Conditions | 2 - 8 °C, protect from light and moisture | [5][8] |

| Solubility | Soluble in organic solvents like Tetrahydrofuran (THF) | [5] |

Causality Behind Storage: The isothiocyanate group is susceptible to hydrolysis in the presence of moisture. Storing the reagent under desiccated and refrigerated conditions is paramount to prevent degradation and ensure quantitative coupling efficiency during the labeling reaction.[8] The compound is also light-sensitive, necessitating storage in amber vials or protected from light to prevent photochemical degradation of the fluorescent dansyl group.[8]

Core Mechanism: Fluorescent Edman Degradation

This compound functions by the same core principle as traditional PITC but yields a fluorescently tagged amino acid derivative. The process is a cyclical, three-step reaction.

-

Coupling: Under mildly alkaline conditions (pH > 8.5), the N-terminal α-amino group of the polypeptide is deprotonated, rendering it nucleophilic. It then attacks the electrophilic carbon of the isothiocyanate group of this compound. This forms a stable dansylamino-phenylthiocarbamoyl (DAPTC) peptide derivative. The alkaline environment is crucial; an acidic pH would protonate the amine, inhibiting the reaction.[1][2][4]

-

Cleavage: The DAPTC-peptide is treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). The acid catalyzes the cleavage of the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, which carries the fluorescent dansyl tag. The use of anhydrous acid is a critical choice to minimize non-specific hydrolysis of other peptide bonds within the chain, which would compromise the sequence integrity.[1]

-

Conversion & Identification: The released ATZ derivative is unstable. It is selectively extracted and then converted to a more stable dansylamino-phenylthiohydantoin (DAPTH) amino acid derivative by treatment with aqueous acid. This stable, fluorescent compound is then identified using high-performance liquid chromatography (HPLC) with a fluorescence detector.[1][3] The identity of the amino acid is determined by comparing the retention time of the unknown DAPTH derivative to a set of known standards.

The workflow below visualizes this cyclical process, which is repeated to sequentially identify amino acids from the N-terminus.

Caption: Workflow of N-terminal sequencing using this compound.

Key Applications in Research and Development

The high sensitivity and robust nature of this compound make it a versatile tool beyond simple sequencing.[5]

-

High-Sensitivity Protein Sequencing: Its primary application is the N-terminal sequencing of proteins and peptides that are available in only minute quantities (picomole range).[9]

-

Protein Labeling and Visualization: The stable fluorescent tag allows for the labeling of proteins for various downstream applications, including fluorescence microscopy and flow cytometry, enabling researchers to track protein dynamics and interactions.[5][7]

-

Diagnostic and Therapeutic Development: The ability to form stable conjugates with peptides and proteins makes this compound valuable in creating targeted diagnostic probes and peptide-based drugs.[5][7]

-

Quality Control in Peptide Synthesis: It can be used to verify the sequence of synthetically produced peptides, ensuring the correct product has been synthesized.[7]

Experimental Protocol: N-Terminal Derivatization and Analysis

This protocol outlines the manual procedure for sequencing the first N-terminal amino acid. Automated sequencers follow a similar principle. This protocol is a self-validating system when run in parallel with known amino acid standards.

Materials:

-

Purified protein/peptide sample (10-100 picomoles)

-

Coupling Buffer: 5% Pyridine in HPLC-grade water, adjusted to pH 9.0 with Triethylamine (TEA).

-

This compound solution: 10 mM in anhydrous acetonitrile.

-

Anhydrous Trifluoroacetic Acid (TFA).

-

Extraction Solvent: 1-Chlorobutane or Ethyl Acetate.

-

Conversion Solution: 25% aqueous TFA.

-

HPLC system with a C18 reversed-phase column and fluorescence detector (Excitation: ~325 nm, Emission: ~560 nm).[11]

-

DAPTH-amino acid standards.

Methodology:

-

Sample Preparation (Self-Validation Start):

-

Place the dried peptide sample (10-100 pmol) in a micro-reaction vial.

-

Rationale: Starting with a dried, salt-free sample is crucial as buffer salts can interfere with the reaction and subsequent HPLC analysis.

-

-

Coupling Reaction:

-

Add 20 µL of Coupling Buffer to dissolve the peptide.

-

Add 10 µL of the 10 mM this compound solution.

-

Vortex gently and incubate at 50°C for 30 minutes.

-

Dry the sample completely under vacuum.

-

Rationale: The elevated temperature and alkaline pH ensure the coupling reaction proceeds to completion. A large molar excess of the reagent drives the reaction forward.[12] Vacuum drying removes volatile buffer components and excess reagent.

-

-

Cleavage Step:

-

Add 20 µL of anhydrous TFA to the dried residue.

-

Incubate at 50°C for 15 minutes.

-

Dry the sample completely under vacuum.

-

Rationale: Anhydrous TFA cleaves the N-terminal residue without hydrolyzing the rest of the peptide chain. The remaining (n-1) peptide is now ready for the next cycle.[1]

-

-

Extraction of the ATZ-Derivative:

-

Add 50 µL of Extraction Solvent (e.g., 1-Chlorobutane) to the vial.

-

Add 20 µL of HPLC-grade water, vortex, and centrifuge to separate the phases.

-

Carefully transfer the upper organic layer containing the fluorescent ATZ-derivative to a new vial.

-

Dry the extracted organic phase under vacuum.

-

Rationale: This liquid-liquid extraction selectively removes the non-polar ATZ derivative, separating it from the now-shortened and more polar peptide, which remains in the aqueous phase.

-

-

Conversion to DAPTH-Amino Acid:

-

Add 25 µL of 25% aqueous TFA to the dried ATZ-derivative.

-

Incubate at 55°C for 20 minutes.

-

Dry the sample completely under vacuum.

-

Rationale: This step is essential for rearranging the unstable ATZ ring into the highly stable thiohydantoin (DAPTH) structure required for reliable HPLC analysis.[4]

-

-

HPLC Analysis (Validation Point):

-

Reconstitute the final dried DAPTH-amino acid in a suitable volume (e.g., 20 µL) of the initial HPLC mobile phase.

-

Inject onto the reversed-phase HPLC system.

-

Compare the retention time of the peak from the unknown sample to the retention times of the pre-run DAPTH-amino acid standards.

-

Rationale: Co-elution with a known standard provides definitive identification of the N-terminal amino acid. The fluorescence detector provides the necessary sensitivity for detection.

-

Conclusion

4-(Dansylamino)phenyl isothiocyanate stands as a powerful and highly sensitive reagent in the field of protein chemistry. By combining the proven chemistry of Edman degradation with the analytical power of fluorescence, it enables the sequencing and analysis of proteins and peptides at levels unattainable with conventional chromophoric reagents. Its utility in protein labeling, diagnostics, and drug development further underscores its importance.[5][7] For laboratories engaged in proteomics, peptide synthesis, or biomarker discovery, a thorough understanding and proficient application of this compound are invaluable for achieving high-quality, reproducible results with limited sample material.

References

-

J&K Scientific. (n.d.). 4-(Dansylamino)phenyl isothiocyanate, 98%. Retrieved from [Link]

-

CORE. (n.d.). MICRO-SEQUENCE ANALYSIS OF PEPTIDES AND PROTEINS USING 4-NN-DIMETHYLAMINOAZOBENZENE 4'-ISOTHIOCYANATE. Retrieved from [Link]

-

SlidePlayer. (n.d.). Denaturation of proteins, protein sequencing, protein synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

Sources

- 1. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [Fluorescent Coupling Reagent for Edman D… [cymitquimica.com]

- 7. Student Information Management System [sims.sjp.ac.lk]

- 8. echemi.com [echemi.com]

- 9. jk-sci.com [jk-sci.com]

- 10. This compound [Fluorescent Coupling Reagent for Edman Degradation], 100MG | Labscoop [labscoop.com]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

The Fluorescent Properties of Dansylamino-PITC: An In-depth Technical Guide for Researchers

This guide provides a comprehensive exploration of the core photophysical properties of 4-(Dansylamino)phenyl isothiocyanate (Dansylamino-pitc), a versatile fluorescent probe for researchers, scientists, and drug development professionals. We will delve into the principles governing its fluorescence, the environmental factors influencing its emission, and detailed methodologies for its application and characterization. This document is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Introduction to this compound: A Chemically Reactive and Environmentally Sensitive Fluorophore

This compound is a derivative of the well-known dansyl fluorophore, featuring a reactive isothiocyanate (-N=C=S) group. This functional group allows for the covalent labeling of primary and secondary amines, such as the N-termini of proteins and the side chains of lysine residues, making it a valuable tool in biochemistry and cell biology.[1][2] The core of its utility lies in the environmentally sensitive fluorescence of the dansyl group, which makes this compound an excellent probe for studying protein conformation, binding events, and the polarity of its local microenvironment.[3]

The fluorescence of the dansyl group is characterized by a large Stokes shift and a strong dependence of its emission maximum and quantum yield on the polarity of its surroundings.[4] This solvatochromism arises from the intramolecular charge transfer (ICT) character of the excited state of the 5-(dimethylamino)naphthalene-1-sulfonyl moiety. In non-polar environments, dansyl derivatives typically exhibit high fluorescence quantum yields and blue-shifted emission, while in polar, protic solvents like water, the quantum yield is significantly reduced, and the emission is red-shifted.[3][5]

| Property | Value | Source |

| Synonyms | 4-(Dansylamino)phenyl Isothiocyanate, 4-[[5-(Dimethylamino)-1-naphthylsulfonyl]amino]phenyl Isothiocyanate, DNSAPITC | Chem-Impex |

| CAS Number | 102417-94-7 | TCI Chemicals |

| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | Alfa Chemistry |

| Molecular Weight | 383.49 g/mol | Alfa Chemistry |

| Appearance | Pale yellow to amber to green powder | Chem-Impex |

| Excitation Max (Methanol) | 335 nm | Echemi |

| Emission Max (Methanol) | 536 nm | Echemi |

The Photophysical Heart of this compound: Understanding its Fluorescence

The fluorescence of this compound is governed by the electronic properties of its dansyl group. Upon absorption of a photon, the molecule is promoted to an excited state. The subsequent return to the ground state can occur through several pathways, with fluorescence being the emission of a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), while the duration of the excited state is described by the fluorescence lifetime (τ).[6]

Solvatochromism: A Window into the Molecular Environment

A key feature of the dansyl fluorophore is its pronounced solvatochromism, where the emission spectrum is highly sensitive to the polarity of the solvent.[7][8] This is due to a significant increase in the dipole moment of the dansyl group upon excitation. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a red-shift of the emission spectrum. This stabilization of the excited state in polar environments also increases the rate of non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield.[3]

This property is invaluable for probing biological systems. When a this compound labeled protein undergoes a conformational change that moves the dansyl group into a more hydrophobic (less polar) environment, a blue-shift in the emission maximum and an increase in fluorescence intensity are typically observed.[9]

Diagram: Influence of Solvent Polarity on Dansyl Fluorescence

Caption: Environmental influence on dansyl fluorescence.

pH Sensitivity: The Role of the Dimethylamino Group

The fluorescence of dansyl derivatives is also sensitive to pH.[10][11] In acidic conditions (typically pH < 4), the dimethylamino group can become protonated. This protonation disrupts the intramolecular charge transfer character of the excited state, leading to a significant quenching of the fluorescence.[11][12] This property can be exploited to probe pH changes in cellular compartments or in enzymatic assays where proton gradients are involved. The pKa for this protonation is approximately 4.98 for some dansyl derivatives.[12]

Experimental Protocols for Characterization and Application

Protein Labeling with this compound

The isothiocyanate group of this compound reacts with nucleophilic primary and secondary amines on proteins to form a stable thiourea linkage. The following protocol is adapted from established methods for labeling proteins with isothiocyanates.[13][14]

Materials:

-

Protein of interest (in an amine-free buffer, e.g., phosphate-buffered saline, PBS, at pH 7.5-8.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Dialysis tubing or desalting column

-

Reaction buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

Procedure:

-

Protein Preparation: Dialyze the protein solution against the reaction buffer to ensure the optimal pH for labeling and to remove any interfering amine-containing substances. Adjust the protein concentration to 2-5 mg/mL.

-

This compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted this compound by dialysis against PBS or by using a desalting column.

Diagram: Protein Labeling Workflow

Caption: Workflow for labeling proteins with this compound.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of a fluorescent molecule can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][15]

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound labeled protein (or free this compound)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

Procedure:

-

Prepare a series of five dilutions of both the sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts x and st refer to the sample and the standard, respectively.[6]

Measurement of Fluorescence Lifetime

Fluorescence lifetime is a measure of the average time a fluorophore spends in the excited state. It is a robust parameter that is independent of the fluorophore concentration. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes in the nanosecond range.[16][17]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser or LED)

-

High-speed detector (e.g., photomultiplier tube, PMT)

-

TCSPC electronics

Principle of Measurement:

-

The sample is excited with a short pulse of light.

-

The time between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built up.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

The fluorescence lifetime of dansyl-protein conjugates is typically in the range of 10-20 nanoseconds.

Applications in Research and Drug Development

The unique fluorescent properties of this compound make it a powerful tool in a variety of applications:

-

Protein Labeling and Visualization: Covalent labeling of proteins allows for their tracking and visualization in techniques such as fluorescence microscopy and flow cytometry.[2]

-

Probing Protein Conformation and Dynamics: Changes in the fluorescence of a this compound label can report on conformational changes in a protein, such as those that occur during folding, unfolding, or binding to other molecules.[3][9]

-

Drug-Target Interaction Studies: By labeling a protein or a small molecule ligand with this compound, binding events can be monitored through changes in fluorescence, enabling the determination of binding affinities and the screening of potential drug candidates.[1]

-

Diagnostic Assays: The sensitivity of this compound's fluorescence can be utilized in the development of diagnostic assays for the detection of specific biomolecules.[1]

Conclusion

This compound is a versatile and powerful fluorescent probe that offers researchers a sensitive tool to investigate a wide range of biological phenomena. Its environmentally sensitive fluorescence, coupled with its ability to covalently label proteins and other biomolecules, provides a unique window into the molecular world. A thorough understanding of its photophysical properties and the factors that influence them is essential for designing and interpreting experiments that leverage the full potential of this valuable reagent.

References

-

HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

-

MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]

-

MDPI. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. [Link]

-

UCI Chemistry. Lifetime Imaging Techniques for Optical Microscopy. [Link]

-

University Hospital Jena. Fluorescence lifetime measurements. [Link]

-

OSA Publishing. Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

NIH. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

-

PubMed. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging. [Link]

-

MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

ResearchGate. Synthesis and characterization of a dansyl-based fluorescent conjugated polymer | Request PDF. [Link]

-

Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]

-

SciSpace. Application of dansyl acid serving as pH fluorescent probe (2012) | Li-Jun Ma. [Link]

-

PubMed. An easily Prepared Fluorescent pH Probe Based on Dansyl. [Link]

-

OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

-

ResearchGate. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. [Link]

-

ResearchGate. Synthesis and characterization of a dansyl-based fluorescent probe | Request PDF. [Link]

-

NIH. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. [Link]

-

RSC Publishing. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. [Link]

-

NIH. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. [Link]

-

OMLC. Dansyl glycine. [Link]

-

ResearchGate. Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine). [Link]

-

ResearchGate. On the ground and excited state dipole moments of dansylamide from solvatochromic shifts of absorption and fluorescence spectra | Request PDF. [Link]

-

Chem-Impex. This compound. [Link]

-

Journal of Biological Chemistry. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer. [Link]

-

ACS Publications. Fluorescence properties of dansyl groups covalently bonded to the surface of oxidatively functionalized low-density polyethylene film. [Link]

-

NIH. Solvatochromism and fluorescence response of a halogen bonding anion receptor. [Link]

-

NIH. Monitoring protein interactions and dynamics with solvatochromic fluorophores. [Link]

-

Chegg. 12.31 Dansyl chloride (11), which absorbs maximally | Chegg.com. [Link]

-

Chem-Impex. This compound. [Link]

-

NIH. An efficient method for FITC labelling of proteins using tandem affinity purification. [Link]

-

Peptideweb.com. FITC labeling. [Link]

-

ResearchGate. The best protocol for FITC labeling of proteins. [Link]

-

Unknown. Protein labelling with FITC. [Link]

Sources

- 1. Student Information Management System [sims.sjp.ac.lk]

- 2. chemimpex.com [chemimpex.com]

- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dansyl glycine [omlc.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. Solvatochromism and fluorescence response of a halogen bonding anion receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An easily Prepared Fluorescent pH Probe Based on Dansyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptideweb.com [peptideweb.com]

- 14. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 15. agilent.com [agilent.com]

- 16. horiba.com [horiba.com]

- 17. Fluorescence lifetime measurements [uniklinikum-jena.de]

A Technical Guide to N-Terminal Amino Acid Identification Using Dansylamino-PITC

Introduction: The Criticality of the N-Terminus

In the landscape of protein characterization, the N-terminal amino acid sequence serves as a vital identifier, offering profound insights into a protein's identity, structural integrity, and post-translational modifications. The precise determination of this sequence is a cornerstone of proteomics, with significant implications for drug development, quality control in biopharmaceutical production, and fundamental biological research.[1] While numerous methods for N-terminal sequencing have been developed, the Edman degradation remains a benchmark technique, valued for its direct, stepwise approach to amino acid identification.[2]

This guide provides an in-depth exploration of a powerful variant of the Edman degradation that utilizes 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate, commonly known as Dansylamino-PITC or DNSAPITC.[3] This fluorescent analog of the traditional Edman reagent, phenylisothiocyanate (PITC), offers significant advantages in sensitivity, making it an invaluable tool for researchers working with limited sample quantities. We will delve into the underlying chemical principles, provide a detailed experimental workflow, and offer field-proven insights to ensure the successful application of this robust analytical method.

The Chemistry of Edman Degradation: A Stepwise Unraveling

The Edman degradation is a cyclical process that sequentially removes and identifies amino acids from the N-terminus of a peptide or protein.[4] The process can be dissected into three core chemical steps: coupling, cleavage, and conversion.

-

Coupling: Under mildly alkaline conditions (typically pH 8-9), the isothiocyanate group of the Edman reagent forms a covalent bond with the uncharged α-amino group of the N-terminal amino acid.[5] This reaction yields a phenylthiocarbamoyl-peptide (PTC-peptide) derivative. The choice of an alkaline environment is critical as it ensures the N-terminal amino group is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate group.[5]

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, most commonly trifluoroacetic acid (TFA). This acidic environment promotes the cleavage of the peptide bond between the first and second amino acid residues. The N-terminal amino acid is released as an anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide chain intact for subsequent cycles of degradation.[6]

-

Conversion: The ATZ-amino acid is a relatively unstable intermediate. It is therefore converted to a more stable phenylthiohydantoin (PTH) derivative through treatment with aqueous acid.[4] This stable PTH-amino acid is then identified, typically by high-performance liquid chromatography (HPLC).

The cyclical nature of this process allows for the sequential identification of amino acids, thereby revealing the N-terminal sequence of the protein or peptide.

This compound: Illuminating the N-Terminus

This compound is a fluorescent Edman reagent that incorporates the highly fluorescent dansyl group.[3] This intrinsic fluorescence imparts a significant analytical advantage over the traditional PITC reagent, which requires UV detection of the resulting PTH-amino acids. The primary benefits of employing this compound include:

-

Enhanced Sensitivity: The fluorescent nature of the dansyl group allows for detection at the picomole level (1-5 pmol), a substantial improvement over the sensitivity achievable with standard PITC and UV detection.[3] This makes it an ideal choice for sequencing precious or low-abundance protein samples.

-

Improved Signal-to-Noise Ratio: Fluorescence detection is inherently more sensitive and specific than UV absorbance, leading to cleaner chromatograms with a higher signal-to-noise ratio. This facilitates more confident peak identification, especially at low concentrations.

-

Simplified Detection: The use of a fluorescence detector simplifies the analytical setup compared to methods requiring post-column derivatization for enhanced sensitivity.

The chemical mechanism of this compound in the Edman degradation largely mirrors that of PITC. The isothiocyanate group drives the coupling reaction, while the subsequent cleavage and conversion steps proceed in a similar fashion to yield the fluorescent Dansylamino-PTH (DNSAPTH) amino acid derivatives for HPLC analysis.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a manual, liquid-phase sequencing method adapted for the use of this compound.[3] This protocol is designed to provide a comprehensive framework; however, optimization may be required based on the specific protein or peptide being analyzed and the instrumentation available.

Reagents and Materials

-

This compound (DNSAPITC) solution: 10 mg/mL in acetone or pyridine.

-

Coupling Buffer: Pyridine/water (1:1, v/v) adjusted to pH 9.0 with 1M NaOH.

-

Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA).

-

Conversion Reagent: 20% aqueous TFA.

-

Extraction Solvents: Heptane, Ethyl Acetate.

-

HPLC-grade solvents for analysis (e.g., acetonitrile, water, TFA).

-

Protein or peptide sample (lyophilized).

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes).

-

Nitrogen gas supply for drying.

-

Heating block or incubator set to 50°C.

-

HPLC system with a fluorescence detector.

Protocol

1. Sample Preparation:

-

Dissolve the lyophilized protein or peptide sample in the coupling buffer to a concentration of approximately 1 nmol/100 µL.

2. Coupling Reaction:

-

To the protein/peptide solution, add an equal volume of the this compound solution. A molar excess of the reagent is necessary to drive the reaction to completion.

-

Incubate the reaction mixture at 50°C for 30 minutes.

-

After incubation, dry the sample completely under a stream of nitrogen gas.

3. Extraction of Excess Reagent:

-

To the dried sample, add 200 µL of ethyl acetate. Vortex thoroughly and centrifuge.

-

Carefully remove and discard the ethyl acetate supernatant.

-

Repeat the ethyl acetate wash two more times to ensure complete removal of unreacted this compound and byproducts.

-

After the final wash, dry the sample completely under nitrogen gas.

4. Cleavage Reaction:

-

Add 50 µL of anhydrous TFA to the dried sample.

-

Incubate at 50°C for 10 minutes to effect cleavage of the N-terminal amino acid.

-

Dry the sample completely under a stream of nitrogen gas.

5. Extraction of the ATZ-Amino Acid:

-

Add 200 µL of heptane to the dried sample. Vortex and centrifuge.

-

Carefully transfer the heptane supernatant, containing the ATZ-amino acid derivative, to a fresh reaction vial.

-

Dry the heptane extract under nitrogen gas. The remaining peptide in the original vial can be subjected to the next cycle of Edman degradation starting from the coupling step.

6. Conversion to the DNSAPTH-Amino Acid:

-

To the dried ATZ-amino acid derivative, add 100 µL of 20% aqueous TFA.

-

Incubate at 50°C for 15 minutes to convert the ATZ-derivative to the stable DNSAPTH-amino acid.

-

Dry the sample completely under nitrogen gas.

7. HPLC Analysis:

-

Reconstitute the dried DNSAPTH-amino acid in a suitable mobile phase (e.g., 50-100 µL of 50% acetonitrile/water).

-

Inject an appropriate volume onto a reverse-phase HPLC column (e.g., C18).

-

Separate the DNSAPTH-amino acids using a gradient of acetonitrile in water with a constant low concentration of an ion-pairing agent like TFA (e.g., 0.1%).

-

Detect the fluorescent DNSAPTH-amino acids using a fluorescence detector with excitation and emission wavelengths appropriate for the dansyl group (typically around 340 nm for excitation and 510 nm for emission).

-

Identify the amino acid by comparing the retention time of the unknown peak with that of known DNSAPTH-amino acid standards.

Workflow Diagram

Caption: Workflow of N-terminal sequencing using this compound.

Data Presentation and Interpretation

The primary output of this method is an HPLC chromatogram. Each peak corresponds to a specific DNSAPTH-amino acid derivative. By comparing the retention times of the peaks from the unknown sample to a standard chromatogram of all 20 DNSAPTH-amino acid derivatives, the identity of the N-terminal amino acid at each cycle can be determined.

Table 1: Comparison of Edman Reagents

| Feature | Phenylisothiocyanate (PITC) | This compound (DNSAPITC) |

| Detection Method | UV Absorbance | Fluorescence |

| Typical Sensitivity | 10-100 pmol | 1-5 pmol[3] |

| Derivative | Phenylthiohydantoin (PTH) | Dansylamino-phenylthiohydantoin (DNSAPTH) |

| Advantages | Well-established, lower cost | High sensitivity, high signal-to-noise |

| Disadvantages | Lower sensitivity, potential for interfering peaks | Higher cost, potential for photobleaching |

Troubleshooting and Expert Insights

As with any sensitive analytical technique, challenges can arise. Below are some common issues and their potential solutions:

-

No Sequence or Low Yield: This is often due to a blocked N-terminus, where the α-amino group is chemically modified (e.g., acetylation) and unavailable for reaction with this compound.[7] Consider deblocking strategies or alternative sequencing methods like mass spectrometry. Insufficient sample purity or quantity can also lead to poor results.

-

High Background Noise: Incomplete removal of excess this compound or its byproducts can lead to a noisy baseline in the HPLC chromatogram. Ensure thorough extraction steps are performed. Using high-purity solvents and reagents is also critical.

-

Peak Tailing or Broadening: This can be caused by issues with the HPLC column, improper mobile phase composition, or interactions between the DNSAPTH-amino acids and the analytical system. Optimize HPLC conditions, including the gradient, flow rate, and column temperature.

-

Inconsistent Retention Times: Fluctuations in column temperature or mobile phase composition can lead to shifts in retention times, making peak identification difficult. Ensure the HPLC system is properly equilibrated and maintained.

Conclusion: A Sensitive and Reliable Tool for Protein Sequencing

The use of this compound in Edman degradation represents a significant advancement in N-terminal protein sequencing. Its inherent fluorescence provides a substantial increase in sensitivity, enabling the analysis of low-abundance proteins that would be challenging to sequence with traditional methods. By understanding the underlying chemistry, adhering to a meticulous experimental protocol, and being aware of potential pitfalls, researchers can leverage the power of this compound to gain critical insights into the primary structure of proteins, thereby advancing our understanding of their function in health and disease.

References

-

Hirano, H., & Wittmann-Liebold, B. (1986). Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate. Biological Chemistry Hoppe-Seyler, 367(12), 1259-1265. [Link]

-

MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

-

Miyano, H., Nakajima, T., & Imai, K. (1987). Micro-scale sequence analysis from the N-terminus of peptides using the fluorogenic Edman reagent 4-N,N-dimethylamino-1-naphthyl isothiocyanate. Biomedical Chromatography, 2(4), 139-144. [Link]

-

Lu, H. S., & Gracy, R. W. (1984). Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate. Archives of Biochemistry and Biophysics, 235(1), 48-62. [Link]

-

Bio Scholar. (2023, July 11). A Step-by-Step Guide || How to Sequence Proteins Using Edman Degradation [Video]. YouTube. [Link]

-

Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]

-

Shimadzu. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

-

ELS. (2001). Peptide Sequencing by Edman Degradation. [Link]

-

Leta, F. R., Jasion, G. S., & de Oliveira, M. A. L. (2004). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of Chromatography B, 802(2), 271-276. [Link]

-

Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]

-

Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-212. [Link]

-

Walker, J. M. (1984). The dansyl-edman method for Peptide sequencing. Methods in Molecular Biology, 1, 213-219. [Link]

-

Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

-

Let's Talk Academy. (2025, March 17). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. [Link]

-

ELS. (2001). Peptide Sequencing by Edman Degradation. [Link]

-

Bio Scholar. (2023, July 11). A Step-by-Step Guide || How to Sequence Proteins Using Edman Degradation [Video]. YouTube. [Link]

-

Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]

Sources

- 1. novor.cloud [novor.cloud]

- 2. m.youtube.com [m.youtube.com]

- 3. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 6. agilent.com [agilent.com]

- 7. creative-biolabs.com [creative-biolabs.com]

A Guide to the Early Development of Dansylamino-PITC for High-Sensitivity Protein Sequencing

This document provides an in-depth technical examination of the early research and application of a significant, fluorescent Edman-type reagent, known colloquially as Dansylamino-pitc. The formal chemical name for the specific reagent focused on in early key research is 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate (DNSAPITC). This guide is intended for researchers and professionals in the fields of biochemistry and drug development who require a foundational understanding of the chemical principles and methodologies that paved the way for modern, high-sensitivity protein analysis.

The Imperative for Enhanced Sensitivity in Protein Sequencing

The foundational method for determining the amino acid sequence of a protein, the Edman degradation, has been an invaluable tool in molecular biology.[1][2] Developed by Pehr Edman, the process sequentially removes the N-terminal amino acid residue, which is then identified.[2] However, the original method, which uses phenylisothiocyanate (PITC) and results in phenylthiohydantoin (PTH)-amino acids, had limitations in sensitivity.[1] Analyzing the PTH derivatives required techniques that were not sufficiently sensitive for the micro-sequencing of proteins available only in minute quantities.[1]

This analytical challenge spurred the development of new reagents designed to incorporate highly detectable tags onto the N-terminal amino acid. The goal was to create derivatives that could be identified in picomole amounts. Early efforts included using colored reagents like 4-NN-dimethylaminoazobenzene 4'-isothiocyanate (DABITC), which allowed for visual detection of derivatives on thin-layer chromatography (TLC) plates.[1][3][4] While an improvement, the field actively sought even greater sensitivity, leading to the exploration of fluorescent tags, which offer inherently lower limits of detection.[5][6][7]

Synthesis and Rationale of a Fluorescent Edman Reagent

A pivotal advancement in this area was the synthesis of 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate (DNSAPITC), a fluorescent homologue of PITC.[8] This compound cleverly combines the reactive isothiocyanate group, essential for the Edman chemistry, with the highly fluorescent dansyl group.

The synthesis, as described by Jin et al., follows a straightforward three-step route.[8] The resulting reagent was characterized by thin-layer chromatography, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[8]

Causality Behind the Design: The choice of the dansyl moiety was deliberate. The dansyl group is a well-established fluorophore known for its high quantum yield and environmental sensitivity, making it an ideal candidate for a fluorescent tag.[5] By covalently linking this fluorophore to the PITC structure, the resulting amino acid derivatives would be inherently fluorescent, enabling detection at the 1-5 picomole level, a significant leap in sensitivity.[8][9]

The this compound Sequencing Workflow

The application of DNSAPITC follows the core principles of the Edman degradation, involving a cyclical three-stage process: Coupling, Cleavage, and Conversion .[2] The key distinction is the nature of the final derivative, which is a fluorescent Dansylamino-thiohydantoin (DNSAPTH)-amino acid.

The following protocol is a synthesis of the methodologies established in early research for manual sequencing using DNSAPITC.[8][9]

Pillar of Trustworthiness: This protocol incorporates cross-validation at the identification stage. The identity of a released DNSAPTH-amino acid is not solely dependent on a single property but can be confirmed by its characteristic fluorescence and its position on a 2D chromatography system relative to known standards.

Step 1: Coupling Reaction

-

Objective: To covalently link DNSAPITC to the free N-terminal amino group of the peptide or protein.

-

Procedure:

-

Dissolve the protein/peptide sample (1-10 nmol) in a suitable buffer to maintain alkaline conditions (pH ~8.5-9.0). A common choice is a pyridine-based buffer.

-

Add a molar excess of DNSAPITC dissolved in an organic solvent (e.g., acetone).

-

Incubate the reaction mixture at an elevated temperature (e.g., 50-55°C) for 30-60 minutes.

-

-

Expert Insight: The alkaline pH is critical. It ensures that the N-terminal alpha-amino group is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate group.[2] An excess of the reagent drives the reaction to completion, ensuring quantitative derivatization of the N-terminus.[8]

Step 2: Cleavage Reaction

-

Objective: To selectively cleave the first peptide bond, releasing the derivatized N-terminal amino acid as a thiazolinone derivative.

-

Procedure:

-

After coupling, remove excess reagent and byproducts by extraction with an organic solvent like benzene or ethyl acetate.

-

Lyophilize the sample to dryness.

-

Add anhydrous trifluoroacetic acid (TFA) to the dried sample.

-

Incubate at 50°C for approximately 10-15 minutes.

-

-

Expert Insight: The use of anhydrous acid is paramount. The cleavage reaction is an acid-catalyzed cyclization. The presence of water can lead to unwanted hydrolysis of the peptide backbone, compromising the integrity of the remaining polypeptide for subsequent degradation cycles.

Step 3: Conversion to the Stable Thiohydantoin

-

Objective: To convert the unstable thiazolinone derivative into the more stable and identifiable DNSAPTH-amino acid.

-

Procedure:

-

Evaporate the TFA under a stream of nitrogen.

-

Add an acidic solution (e.g., 20% aqueous TFA or 1N HCl).

-

Incubate at a higher temperature (e.g., 80°C) for 10 minutes.

-

The resulting stable DNSAPTH-amino acid is then extracted with an organic solvent (e.g., ethyl acetate) for analysis.

-

-

Expert Insight: This conversion step is essential for reliable identification. The thiazolinone intermediate is prone to rearrangement and degradation. The acid-catalyzed conversion yields the stable thiohydantoin ring structure, which can be consistently identified chromatographically.[2]

The cyclical nature of this process is best represented in a workflow diagram.

Caption: Workflow for N-terminal sequencing using DNSAPITC reagent.

Identification of DNSAPTH-Amino Acids

The final and most critical step is the unambiguous identification of the released DNSAPTH-amino acid. Early research primarily utilized two-dimensional thin-layer chromatography (2D-TLC) on micro-polyamide sheets.[8]

-

Methodology: The extracted DNSAPTH-amino acid is spotted onto a polyamide plate. The plate is developed in a first solvent system, dried, rotated 90 degrees, and then developed in a second, different solvent system.

-

Detection: The separated DNSAPTH-amino acid derivatives are visualized as fluorescent spots under UV light (typically at 366 nm).[8] Their position is compared to a standard map of reference DNSAPTH-amino acid derivatives.

-

Sensitivity: This method proved capable of detecting derivatives in the 1-5 picomole range, making it a true micro-sequencing technique at the time.[8]

While specific retention time data from early papers using modern HPLC is not available, the principle relies on the differential partitioning of the amino acid side chains. The table below conceptualizes the type of data generated from 2D-TLC, where identification is based on relative position rather than a single quantitative value.

| Amino Acid Derivative | Polarity of Side Chain | Expected Relative Position (Solvent System 1: Non-polar) | Expected Relative Position (Solvent System 2: Polar) |

| DNSAPTH-Glycine | Non-polar (small) | Intermediate | Intermediate |

| DNSAPTH-Alanine | Non-polar | High Rf (travels far) | Intermediate Rf |

| DNSAPTH-Leucine | Very Non-polar | Very High Rf | Low Rf |

| DNSAPTH-Aspartic Acid | Acidic/Polar | Low Rf (travels little) | High Rf |

| DNSAPTH-Lysine (PTC) | Basic/Polar | Very Low Rf | Very High Rf |

| DNSAPTH-Serine | Polar | Intermediate Rf | High Rf |

Note: This table is illustrative of the principles of separation. Actual positions depend entirely on the specific polyamide plates and solvent systems used.

Conclusion and Significance

The development of 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate (DNSAPITC) and similar fluorescent reagents represented a significant milestone in protein chemistry. By integrating a highly sensitive fluorescent reporter group into the core structure of the Edman reagent, researchers were able to overcome the sensitivity limitations of the original method.[8][9] This innovation unlocked the ability to sequence proteins that were available in only picomole quantities, expanding the scope of proteins that could be structurally characterized and fundamentally contributing to the advancement of molecular biology and proteomics. The principles established by this early research laid the groundwork for further development in automated sequencing and more sophisticated fluorescent detection methodologies.[10]

References

-

Jin, S.W., Chen, G.X., Palacz, Z., & Wittmann-Liebold, B. (1986). A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides. FEBS Letters, 198(1), 150-154. [Link]

-

Chang, J. Y., Creaser, E. H., & Bentley, K. W. (1976). 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. Biochemical Journal, 153(3), 607-611. [Link]

-

Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1978). Micro-sequence analysis of peptides and proteins using 4-NN-dimethylaminoazobenzene 4'-isothiocyanate/phenylisothiocyanate double coupling method. FEBS Letters, 93(2), 205-214. [Link]

-

Wikipedia contributors. (2023). Edman degradation. Wikipedia, The Free Encyclopedia. [Link]

-

Lee, S. H., & Lee, S. T. (1991). Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate. Journal of protein chemistry, 10(5), 517-522. [Link]

-

Tapuhi, Y., Schmidt, D. E., Lindner, W., & Karger, B. L. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129. While not directly about this compound, this provides context on dansyl derivatization. [Link]

-

Scilit. (n.d.). Micro-sequence analysis of peptides and proteins using 4-NN-dimethylaminoazobenzene 4'-isothiocyanate/phenylisothiocyanate double coupling method. Scilit. [Link]

-

Kim, H. M., & Kim, H. (2022). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. International Journal of Molecular Sciences, 23(19), 11896. [Link]

-

Aebersold, R. H., & Leavitt, J. (1990). Sequence analysis of proteins recovered from stained polyacrylamide gels. Methods in enzymology, 182, 529-539. This reference provides context on the broader field of micro-sequencing from gels. [Link]

-

Chang, J. Y. (1977). High-sensitivity sequence analysis of peptides and proteins by 4-NN-dimethylaminoazobenzene 4'-isothiocyanate. Biochemical Journal, 163(3), 517-520. [Link]

-

Brückner, H., & Wachter, E. (1987). A new fluorescent Edman-type reagent, 7-((N,N-dimethylamino)sulfonyl)-4-(2,1,3-benzoxadiazolyl) isothiocyanate. Journal of Chromatography A, 411, 289-301. This describes another fluorescent Edman reagent, showing the trend in the field. [Link]

-

Aapptec Peptides. (n.d.). Fluorescent Labeling Reagents. Aapptec. [Link]

-

Jameson, D. M. (2014). Fluorescent labeling and modification of proteins. Methods in molecular biology, 1076, 495-505. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. High-sensitivity sequence analysis of peptides and proteins by 4-NN-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. resources.biomol.com [resources.biomol.com]

- 8. A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single Molecule Fluorescence Sequencing - Creative Proteomics [creative-proteomics.com]

The Advent of a Fluorescent Beacon: A Technical Guide to the Discovery and Application of Dansylamino-PITC

For researchers, scientists, and drug development professionals engaged in the intricate world of protein and peptide analysis, the ability to sensitively detect and sequence these biomolecules is paramount. This guide delves into the discovery, synthesis, and application of a key fluorescent reagent that emerged in the mid-1980s: 4-(Dansylamino)phenyl isothiocyanate, commonly referred to as Dansylamino-PITC or DNSAPITC. This molecule ingeniously combines the well-established Edman degradation chemistry with the highly sensitive fluorescence of the dansyl group, paving the way for micro-sequencing of polypeptides at picomole levels.

The Genesis of a High-Sensitivity Reagent: Addressing a Critical Need

The Edman degradation, a cornerstone of protein sequencing developed by Pehr Edman, involves the sequential cleavage of amino-terminal residues from a peptide. The standard reagent, phenyl isothiocyanate (PITC), reacts with the N-terminal amino group, which is then cleaved and converted into a phenylthiohydantoin (PTH)-amino acid derivative for identification. While revolutionary, the sensitivity of detecting these PTH-amino acids by UV absorbance was a limiting factor, especially when working with minute quantities of biologically important proteins.

This limitation spurred the development of more sensitive Edman-type reagents. The core objective was to introduce a reporter group onto the isothiocyanate structure that would allow for detection at much lower concentrations. The work of S.W. Jin and colleagues, published in 1986, introduced this compound as a powerful solution.[1] They synthesized this novel compound with the vision of creating a fluorescent PITC homologue that could rival the coupling efficiency and repetitive degradation yield of the original Edman reagent while offering significantly enhanced detection sensitivity.[1]

Unveiling the Molecule: Synthesis and Characterization

The creation of this compound was achieved through a straightforward, three-step synthetic pathway, as outlined by Jin et al.[1] This process laid the groundwork for the production of a reliable and highly sensitive sequencing reagent.

Core Synthesis Pathway

Physicochemical and Spectroscopic Properties

The resulting this compound is a pale green solid with key characteristics that make it suitable for its intended application.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | [2][3][4][5] |

| Molecular Weight | 383.49 g/mol | [2][3][5] |

| CAS Number | 102417-94-7 | [2][4][5][6] |

| Appearance | Pale green solid | |

| Solubility | Soluble in organic solvents such as acetone and pyridine |

The defining feature of this compound is its fluorescence, a property conferred by the dansyl group. The fluorescence of dansylamides is known to be highly sensitive to the local environment, which can be an important consideration in various applications.

| Spectroscopic Property | Wavelength (nm) | Conditions |

| Excitation Maximum (λex) | ~340 | In acetonitrile/PBS |

| Emission Maximum (λem) | ~535 | In acetonitrile/PBS |

Mechanism of Action in Protein Sequencing

This compound functions as a direct, fluorescent analogue of PITC in the Edman degradation process. The isothiocyanate group provides the reactivity towards the N-terminal amino group of a peptide, while the dansyl group acts as a stable, fluorescent reporter.

Experimental Protocol: Manual Protein Sequencing

Shortly after its synthesis was reported, Hirano and Wittmann-Liebold established a manual liquid-phase protein sequencing method utilizing this compound.[7] This protocol demonstrated the practical applicability of the reagent for sequencing picomole amounts of protein.

Step-by-Step Manual Sequencing Protocol

The following is a generalized protocol based on the work of Hirano and Wittmann-Liebold. Specific concentrations and volumes may require optimization based on the sample.

-

Coupling:

-

Dissolve the peptide or protein sample (100 pmol to 1 nmol) in a suitable buffer (e.g., pyridine/water).

-

Add a solution of this compound in pyridine.

-

Incubate at an elevated temperature (e.g., 50°C) for a defined period to allow for the coupling reaction to proceed to completion.

-

Dry the sample under vacuum to remove the volatile reagents.

-

-

Extraction:

-

Wash the dried sample with an organic solvent mixture (e.g., benzene/ethyl acetate) to remove excess reagent and by-products.

-

-

Cleavage:

-

Add anhydrous trifluoroacetic acid (TFA) to the dried sample.

-

Incubate at an elevated temperature (e.g., 50°C) to cleave the N-terminal amino acid as its thiazolinone derivative.

-

Dry the sample under a stream of nitrogen.

-

-

Extraction of the Thiazolinone Derivative:

-

Extract the thiazolinone derivative with an organic solvent (e.g., butyl chloride). The shortened peptide remains in the reaction vessel.

-

-

Conversion to the Thiohydantoin Derivative:

-

Evaporate the solvent from the extracted thiazolinone derivative.

-

Add aqueous acid (e.g., 20% TFA) and incubate at a higher temperature (e.g., 80°C) to convert the unstable thiazolinone to the more stable thiohydantoin (DNSA-PTH-amino acid).

-

Dry the sample.

-

-

Identification:

-

Dissolve the dried DNSA-PTH-amino acid in a suitable solvent (e.g., ethyl acetate).

-

Identify the derivative by two-dimensional thin-layer chromatography (TLC) on polyamide sheets or by high-performance liquid chromatography (HPLC).

-

The identification is based on the comparison of the migration or retention time with that of standard DNSA-PTH-amino acids.

-

-

Next Cycle:

-

The shortened peptide remaining in the reaction vessel is subjected to the next cycle of Edman degradation, starting from the coupling step.

-

Performance and Advantages

The development of this compound offered a significant leap in the sensitivity of protein sequencing.

| Performance Metric | Observation | Reference |

| Sensitivity | 1-5 pmol detection on polyamide TLC sheets. | [1] |

| Successful sequencing of 100 pmol of insulin B chain for 9 cycles. | [7] | |

| Successful sequencing of 1 nmol of insulin B chain for 19 cycles. | [7] | |

| Efficiency | Similar coupling efficiency and repetitive degradation yield to PITC. | [1] |

The primary advantage of this compound is the ability to directly identify the fluorescent DNSA-PTH-amino acid derivatives at picomole levels, thus enabling the sequencing of proteins that are available in only minute quantities.

Conclusion and Future Perspective

The discovery and application of this compound marked a significant advancement in the field of protein chemistry. By integrating a highly fluorescent reporter group into the Edman reagent, researchers were equipped with a tool to probe the primary structure of proteins with unprecedented sensitivity. While mass spectrometry-based proteomics has since become a dominant technology for protein sequencing, the principles demonstrated by the development of this compound and other fluorescent Edman reagents continue to be relevant. The quest for ever-increasing sensitivity in biological analysis ensures that the legacy of such innovative chemical probes endures, inspiring the development of new tools for exploring the proteome.

References

- Jin, S. W., Chen, G. X., Palacz, Z., & Wittmann-Liebold, B. (1986). A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides. FEBS Letters, 198(1), 150-154.

- Hirano, H., & Wittmann-Liebold, B. (1986). Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate. Biological Chemistry Hoppe-Seyler, 367(12), 1259-1265.

- A Dansyl Amide N-Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. (2021). Chemistry – An Asian Journal, 16(22), 3661-3665.

-

4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl Isothiocyanate. PubChem. Retrieved from [Link]

-

4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl Isothiocyanate. Pharmaffiliates. Retrieved from [Link]

- Manual edman degradation of proteins and peptides. (1984). Methods in Molecular Biology, 1, 243-254.

- US Patent 5,807,748A. (1998). N-terminal protein sequencing reagents and methods which form amino acid detectable by a variety of techniques.

- US Patent 5,432,091A. (1995). N-terminal sequencing of proteins and peptides.

Sources

- 1. Manual edman degradation of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 期刊界 All Journals 搜尽天下杂志 传播学术成果 专业期刊搜索 期刊信息化 学术搜索 [cnjournals.com]

- 3. 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | C19H17N3O2S2 | CID 128100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. mdpi.com [mdpi.com]

chemical structure of 4-(Dansylamino)phenyl isothiocyanate

Initiating Chemical Inquiry

I am starting with a deep dive into 4-(Dansylamino)phenyl isothiocyanate (DAPITC). Right now, I'm focusing on its chemical structure, properties, and applications by performing a comprehensive search. I will move on to more detailed information about the same.

Analyzing DAPITC Details

I have expanded my investigation of 4-(Dansylamino)phenyl isothiocyanate (DAPITC). I am now focusing on its synthesis, reactivity, and fluorescence characteristics, intending to compile established protocols and experimental workflows for its use, especially in protein labeling, and associated biochemical assays. I'm prioritizing authoritative sources for accuracy, complete with references.

Planning a DAPITC Guide

I'm now structuring the guide. I'll begin with an introduction to DAPITC, its structure and properties with visual aids, and its reaction mechanism via a Graphviz diagram. A detailed protocol for protein labeling, alongside a workflow diagram, will follow, including a table of key quantitative data. I'm compiling a complete "References" section for the guide too.

Beginning the Technical Deep Dive

I'm now starting with a concise definition of 4-(Dansylamino)phenyl isothiocyanate (DAPITC) to set the stage for a detailed technical guide. This introduction will lay the groundwork for a thorough exploration of its chemical structure and properties.

Expanding the Chemical Insights

I'm presently building upon the introductory foundation, moving into the critical chemical structure and properties section. I've now integrated the full chemical name, 5-(dimethylamino)-N-(4-isothiocyanatophenyl)naphthalene-1-sulfonamide, and detailed the key functional groups. A visualization via Graphviz is next, alongside a table summarizing its essential characteristics.

Outlining the Edman Degradation

I'm now detailing DAPITC's role in Edman degradation, with a focus on its mechanism. I'm illustrating the reaction with Graphviz diagrams and clarifying the benefits of using a fluorescent reagent. This section includes steps on the peptide N-terminal amino acid analysis to clarify the chemical reactions and their applications.

Deepening Experimental Protocols

I'm now expanding the experimental protocol section, focusing on a step-by-step guide for peptide labeling with DAPITC, starting with details on the coupling reaction conditions, including reaction buffers and temperatures. The plan also involves diagrams for the workflow, which will provide a visual guide for the user. I'll then move into the extraction/purification steps, detailing how to remove excess reagent and byproducts.

Refining Fluorescence Data

I'm now focusing on the spectroscopic properties and have revised my approach. I'll search for specific excitation and emission maxima of dansyl compounds to get accurate data, rather than relying on related compounds. I am also seeking a published protocol on the usage of DAPITC so I can offer authoritative details on the experimental protocols.

Collecting DAPITC Details

I've been gathering details about DAPITC; its chemical structure, properties, and use in protein sequencing. There's significant data on hand, and I am compiling everything to shape a clear technical guide. I have not yet started on the structure of the guide itself, just the raw details.

Analyzing the DAPITC data

I've been analyzing all the collected data on DAPITC. I now have its full chemical identity, including its IUPAC name, synonyms, CAS number, and molecular formula. The structural components are clear to me; I understand the function of both the dansyl and phenyl isothiocyanate groups. I am assembling detailed information on its application in protein sequencing, its mechanism of action, and detection methods.

Structuring the Guide

I'm now outlining the structure of the technical guide. I will include sections on DAPITC's chemical identity, structure, and physicochemical properties. I'll cover its application in protein sequencing, its mechanism, detection methods, and provide detailed protocols, and an introduction. I'm focusing on creating a clear, professional title for the whitepaper. I'll begin by positioning DAPITC as a high-sensitivity alternative in Edman degradation. I am organizing everything logically.

Developing the Guide Plan

I've solidified the structure of the guide; it's progressing smoothly. I'll start with a concise introduction, positioning DAPITC as a high-sensitivity alternative in Edman degradation. I've broken down the guide into sections on chemical structure, spectroscopic characteristics, and the mechanism of action. I plan to use Graphviz for visualizing the chemical structure. Tables will summarize its physicochemical and spectroscopic properties.

Refining the Guide Structure

I've been solidifying the structure for the DAPITC guide. I'll include sections covering chemical identity, spectroscopic details, and its mechanism in protein sequencing. I plan to use diagrams and tables for clarity. I'm focusing on crafting a detailed protocol, and I'll include advantages and applications, with an organized list of references.

Finalizing the Guide Structure

I've finalized the structure of the DAPITC guide and am ready to write. I have a clear introduction, sections covering its chemical properties, spectroscopic characteristics, and the mechanism of action in Edman degradation. I've formulated a detailed experimental protocol for manual sequencing using DAPITC, covering all steps. I've planned sections outlining its advantages and applications, with an organized reference list. I'm ready to proceed with the writing and have everything I need.

Dansylamino-pitc solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Dansylamino-PITC for Researchers and Drug Development Professionals

Introduction

4-((5-(Dimethylamino)naphthalene-1-sulfonyl)amino)phenyl isothiocyanate, commonly known as this compound or DNSAPITC, is a versatile fluorescent labeling reagent pivotal in biochemical and pharmaceutical research.[1][2][3] Its utility stems from a bifunctional structure: a fluorescent dansyl group that allows for sensitive detection and an isothiocyanate (-N=C=S) group that efficiently conjugates with primary amines on biomolecules like proteins and peptides.[1][4] This makes it an invaluable tool for protein labeling, Edman degradation-based sequencing, diagnostic assay development, and drug interaction studies.[1][2][5]

However, the very reactivity that makes this compound a potent labeling agent also renders it susceptible to degradation. Furthermore, its hydrophobic nature presents unique challenges for solubilization in the aqueous environments typical of biological experiments. A thorough understanding of its solubility and stability is not merely a technical footnote; it is the foundation for reproducible, accurate, and meaningful results. This guide provides a comprehensive overview of the core physicochemical properties, solubility profile, and stability characteristics of this compound, offering field-proven insights and detailed protocols to empower researchers in their experimental design and execution.

Core Physicochemical and Fluorescent Properties

Understanding the fundamental properties of this compound is the first step toward its effective use. The molecule's behavior in solution is a direct consequence of its structure.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | 4-(Dansylamino)phenyl Isothiocyanate, DNSAPITC | [3][5][6] |

| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | [1][3] |

| Molecular Weight | 383.48 g/mol | [1][3][5] |

| Appearance | Pale yellow to amber to dark green powder/crystal | [1][3][7] |

| Melting Point | 127 - 131 °C | [1] |

| Purity | Typically ≥98% (HPLC) | [1][3] |

| Fluorescence | Max. Abs. λ ≈ 335 nm; Max. Em. λ ≈ 536 nm (in Methanol) | [2] |

Solubility Profile and Best Practices

The solubility of this compound is dictated by its largely hydrophobic structure. Achieving and maintaining its solubilization without compromising its reactivity is critical for successful labeling experiments.

The Causality Behind Solubility Choices

Reactive dyes like this compound are generally hydrophobic and exhibit poor solubility in water.[4][8] Attempting to dissolve the compound directly in aqueous buffers will often result in precipitation or the formation of micro-aggregates, leading to inaccurate concentration measurements and low labeling efficiency. The recommended strategy is to first prepare a concentrated stock solution in a suitable anhydrous organic solvent.

The choice of an anhydrous solvent is paramount. The isothiocyanate group is highly electrophilic and susceptible to hydrolysis (reaction with water), which converts it into an unreactive primary amine. Using a "dry" solvent like anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) minimizes this degradation pathway, preserving the reagent's labeling capability.[4]

Recommended Solvents and Data

Table 2: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Rationale & Comments |

| Anhydrous DMSO | Highly Soluble | Recommended for preparing high-concentration, long-term storage stock solutions. Hygroscopic; handle with care to prevent moisture absorption. |

| Anhydrous DMF | Highly Soluble | An excellent alternative to DMSO for stock solutions.[4] |

| Tetrahydrofuran (THF) | Soluble | Suitable for some applications, as indicated by its use in optical rotation measurements.[1] |